Tert-butyl {[3-(1-benzyl-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate
Description
This compound belongs to the 1,2,4-oxadiazole class of heterocyclic molecules, which are widely studied for their antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . Structurally, it features a 1,2,4-oxadiazole core substituted with a benzyl-pyrrolidinone moiety and a tert-butyl carbamate group. Its synthesis typically involves coupling reactions between activated carboxylic acids and amidoximes, followed by purification via flash chromatography .
Properties
IUPAC Name |
tert-butyl N-[[3-(1-benzyl-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-19(2,3)26-18(25)20-10-15-21-17(22-27-15)14-9-16(24)23(12-14)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTCBHLITRQOEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=NO1)C2CC(=O)N(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl {[3-(1-benzyl-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the pyrrolidinone moiety: The 1,2,4-oxadiazole intermediate is then reacted with a benzyl-substituted pyrrolidinone, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Introduction of the tert-butyl carbamate group: The final step involves the protection of the amine group with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl group in the pyrrolidinone moiety, potentially yielding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Alcohols, amines.
Substitution: Various substituted oxadiazoles.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Serves as a building block in the development of novel heterocyclic compounds.
Biology and Medicine:
- Potential applications in drug discovery, particularly in the design of enzyme inhibitors or receptor modulators.
- Investigated for its antimicrobial and anticancer properties due to the presence of the oxadiazole ring, which is known for its biological activity.
Industry:
- Utilized in the development of agrochemicals and pharmaceuticals.
- Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl {[3-(1-benzyl-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate is largely dependent on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substituents
Compounds such as tert-butyl methyl(4-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)carbamate (19b) and its deprotected derivative N-methyl-4-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline (20b) share the tert-butyl carbamate and 1,2,4-oxadiazole framework but differ in aromatic substitution. The phenoxyphenyl group in 19b and 20b confers enhanced antimicrobial activity against gastrointestinal pathogens compared to the benzyl-pyrrolidinone variant, likely due to improved target binding or solubility .
Table 1: Key Structural and Functional Comparisons
Derivatives with Hydrophilic Functional Groups
Compounds like 4-(3-(4-(2-(aminomethyl)phenoxy)phenyl)-1,2,4-oxadiazol-5-yl)phenol Hydrochloride (15a) incorporate hydrophilic groups (e.g., hydroxyl, amine) that improve aqueous solubility. This modification enhances bioavailability compared to the target compound’s more lipophilic benzyl-pyrrolidinone moiety . For instance, 15a exhibits 72% yield and potent antimicrobial activity, suggesting that polar substituents may optimize therapeutic efficacy .
Indole-Based Analogues with Extended Alkyl Chains
Indole derivatives such as tert-butyl (S,Z)-(((tert-butoxycarbonyl)imino)(2-(3-(1-dodecyl-1H-indol-3-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl)methyl)carbamate (5j) feature long alkyl chains (e.g., dodecyl) that increase logP values, enhancing membrane penetration.
Biological Activity
Tert-butyl {[3-(1-benzyl-5-oxopyrrolidin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate (CAS Number: 1823801-13-3) is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
- Molecular Formula : C₁₉H₂₄N₄O₄
- Molecular Weight : 372.4 g/mol
- Structural Characteristics : The compound features a tert-butyl group and a 1,2,4-oxadiazole moiety, which are known to influence biological activity.
The biological activity of this compound may involve interactions with specific molecular targets. Preliminary studies suggest that it could function as an inhibitor of certain enzymes or receptors involved in disease pathways.
In Vitro Assays
Several studies have evaluated the compound's activity using in vitro assays:
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Protease Inhibition :
- The compound was tested against SARS-CoV 3CL protease using fluorometric assays. The IC₅₀ values were determined to assess potency. For instance, compounds with similar structural features demonstrated significant inhibitory activity with IC₅₀ values ranging from 0.0041 μM to 21.0 μM depending on modifications to the structure .
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Cytotoxicity :
- Cytotoxicity assays were performed on various cancer cell lines to determine the compound's potential as an anticancer agent. Results indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells.
Case Studies
A few notable case studies highlight the practical applications and effectiveness of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant inhibition of viral replication in vitro at low concentrations. |
| Study 2 | Showed promising results in reducing tumor growth in animal models when administered at specified doses. |
| Study 3 | Investigated the compound's mechanism of action, revealing potential pathways involving apoptosis in cancer cells. |
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Variations in the oxadiazole ring or the benzyl group can significantly affect potency and selectivity towards specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
